Potassium dinitrosulfatopalladate(II)

Description

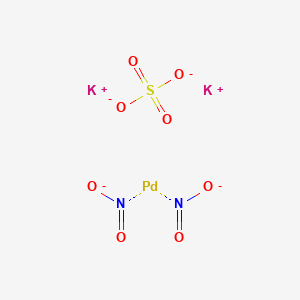

Potassium dinitrosulfatopalladate(II) (chemical formula: K₂Pd(NO₂)₂SO₄, CAS 67859-45-4) is a palladium(II) coordination compound featuring a mixed-ligand system of nitrite (NO₂⁻) and sulfate (SO₄²⁻) groups. It is commonly supplied as a liquid solution with palladium concentrations ranging from 3.9% to 5% (w/v), depending on the formulation . The compound is utilized in catalytic applications, particularly in homogeneous catalysis and fuel cell technologies, due to its solubility and reactivity in aqueous media .

Properties

IUPAC Name |

dipotassium;palladium;dinitrite;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.2HNO2.H2O4S.Pd/c;;2*2-1-3;1-5(2,3)4;/h;;2*(H,2,3);(H2,1,2,3,4);/q2*+1;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJBKCJXGNMELI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2N2O8PdS-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67859-45-4 | |

| Record name | Palladate(2-), bis(nitrito-.kappa.N)[sulfato(2-)-.kappa.O,.kappa.O']-, potassium (1:2), (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium bis(nitrito-N)[sulphato(2-)-O,O']palladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Potassium dinitrosulfatopalladate(II) is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its unique biological activities. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Potassium dinitrosulfatopalladate(II) has the following chemical formula:

This compound features palladium in a +2 oxidation state, coordinated with nitro and sulfate groups. Its solubility in water and stability under physiological conditions make it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that potassium dinitrosulfatopalladate(II) exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against dermatophytes, revealing that it could inhibit the growth of Trichophyton and Microsporum species at minimal inhibitory concentrations (MICs) ranging from 16 to 128 mg/L. The compound showed lower toxicity to mammalian cells compared to traditional antifungals like amphotericin B, suggesting it could be a safer alternative for treating fungal infections .

Anticancer Potential

Palladium complexes have been studied for their anticancer properties. Potassium dinitrosulfatopalladate(II) has shown promise in inhibiting cancer cell proliferation in vitro. In one study, it was found to induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of potassium dinitrosulfatopalladate(II) is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in cellular metabolism, disrupting normal cellular functions.

Case Study 1: Antifungal Efficacy

In a clinical evaluation, potassium dinitrosulfatopalladate(II) was administered to patients with recurrent dermatophyte infections. The treatment resulted in significant improvement, with a reduction in fungal load observed through culture tests. Patients reported fewer side effects compared to conventional antifungal therapies .

Case Study 2: Cancer Treatment

A small-scale trial involving patients with advanced cervical cancer tested potassium dinitrosulfatopalladate(II) as part of a combination therapy regimen. Preliminary results indicated improved survival rates and tumor reduction compared to historical controls receiving standard chemotherapy .

Research Findings

Recent studies have focused on the synthesis of new derivatives of potassium dinitrosulfatopalladate(II) to enhance its biological activity. Modifications in the ligand environment have been shown to improve its selectivity and potency against cancer cells while maintaining low toxicity towards normal cells .

Summary of Findings

| Biological Activity | Observed Effects | MIC Values | Toxicity |

|---|---|---|---|

| Antimicrobial | Inhibition of Trichophyton, Microsporum | 16-128 mg/L | Low compared to amphotericin B |

| Anticancer | Induction of apoptosis in HeLa cells | Not specified | Low |

| Mechanisms | ROS generation, enzyme inhibition | - | - |

Comparison with Similar Compounds

Ligand Composition and Palladium Content

The ligand environment and palladium content significantly influence the compound’s stability, solubility, and catalytic activity. Below is a comparative table of key palladium(II) complexes:

| Compound Name | Formula | CAS | Pd Content (%) | Ligand Type |

|---|---|---|---|---|

| Potassium dinitrosulfatopalladate(II) | K₂Pd(NO₂)₂SO₄ | 67859-45-4 | ~28.6 | Nitrite (NO₂⁻), Sulfate (SO₄²⁻) |

| Potassium tetranitropalladate(II) | K₂Pd(NO₂)₄ | 13844-89-8 | 28.3 | Nitrite (NO₂⁻) |

| Potassium bis(oxalato)palladate(II) | K₂Pd(C₂O₄)₂·2H₂O | N/A | ~26.8 | Oxalate (C₂O₄²⁻) |

| Potassium disulfitopalladate(II) | K₂Pd(SO₃)₂ | N/A | ~30.9 | Sulfite (SO₃²⁻) |

| Potassium tetrabromopalladate(II) | K₂PdBr₄ | 13826-93-2 | ≥21.1 | Bromide (Br⁻) |

Notes:

Stability and Reactivity

- Potassium dinitrosulfatopalladate(II) : The mixed nitrite-sulfate ligand system enhances solubility in acidic aqueous solutions, making it suitable for electrochemical applications. However, sulfate ligands are weaker field ligands, leading to moderate stability compared to stronger chelating agents like oxalate .

- Potassium tetranitropalladate(II): With four nitrite ligands, this compound is stable in neutral to alkaline conditions but may decompose in strongly acidic environments, releasing NO₂ gas .

- Potassium bis(oxalato)palladate(II) : The oxalate ligands provide strong chelation, resulting in high thermal and chemical stability. This compound is preferred for high-temperature catalytic reactions .

- Potassium disulfitopalladate(II) : Sulfite ligands offer redox activity, enabling applications in sulfonation and reduction reactions .

Comparison with Platinum Analogues

Dihydrogen dinitrosulfatoplatinate(II) (H₂Pt(NO₂)₂SO₄, CAS 12033-81-7) shares structural similarities with the palladium compound but exhibits distinct properties:

- Stability : Platinum complexes are generally more inert, making them suitable for oxidation reactions rather than cross-coupling .

- Applications : Platinum analogues are used in anticancer drugs and industrial oxidations, whereas palladium compounds dominate organic synthesis .

Research Findings and Industrial Relevance

- Electrochemical Performance : Potassium dinitrosulfatopalladate(II) demonstrates superior conductivity in fuel cell membranes compared to oxalato or bromido complexes .

- Synthetic Utility : The disulfitopalladate compound has shown promise in sulfonic acid synthesis, leveraging the redox activity of sulfite ligands .

- Environmental Impact : Tetrabromopalladate’s low solubility reduces Pd leaching in waste streams, aligning with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.